N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that combines an indole moiety with a coumarin derivative. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Coumarin Derivative Synthesis: The coumarin derivative can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the indole moiety with the coumarin derivative through an amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The coumarin moiety can be reduced to form dihydrocoumarin derivatives.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Common nucleophiles include halides (e.g., NaI) and amines (e.g., NH3) under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biology: It is used in studies related to cell signaling and apoptosis.
Pharmacology: It is investigated for its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide .
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide .
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its combined indole and coumarin moieties, which confer distinct biological activities and chemical properties. This combination allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C23H22N2O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C23H22N2O5/c1-15-12-23(27)30-21-13-16(6-7-17(15)21)29-14-22(26)24-19-4-3-5-20-18(19)8-9-25(20)10-11-28-2/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) |
InChI Key |
UQMIUNFIEKVPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
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